C-82 is a small molecule inhibitor that selectively targets the interaction between β-catenin and cAMP response element-binding protein (CBP). [, , , ] It functions as a β-catenin/CBP modulator, disrupting the Wnt/β-catenin signaling pathway. [, , ] This pathway plays a crucial role in cell proliferation and self-renewal, and its aberrant activation is implicated in various diseases, including cancer. [, , ]
The molecular structure of C-82 features a complex arrangement that allows it to interact specifically with β-catenin. While precise structural data such as bond lengths and angles are not provided in the search results, it is acknowledged that C-82's design facilitates its role as a selective inhibitor within the Wnt signaling pathway. The chemical structure has been depicted alongside related compounds like ICG-001 and E7386 to highlight structural similarities and differences .
C-82 primarily acts by inhibiting the binding of β-catenin to CREB binding protein, thus disrupting the Wnt/β-catenin signaling cascade. This inhibition leads to downstream effects on gene expression associated with cell growth and survival. The compound has shown efficacy in various assays, demonstrating its ability to reduce cell viability and proliferation in cancer cell lines .
The mechanism of action for C-82 involves blocking the interaction between β-catenin and CREB binding protein. This blockade prevents β-catenin from translocating into the nucleus where it would typically activate target genes involved in oncogenesis. Studies have shown that C-82 can significantly downregulate markers associated with fibrosis and cancer progression, indicating its potential as a therapeutic agent against diseases driven by Wnt signaling dysregulation .
While specific quantitative data on the physical properties of C-82 (such as melting point or boiling point) are not detailed in the search results, it is noted that the compound exhibits favorable solubility characteristics that enhance its bioavailability. The chemical properties include its ability to interact selectively with proteins involved in cellular signaling pathways, which is critical for its function as an inhibitor .
C-82 has potential applications in cancer therapy due to its role as a Wnt/CREB inhibitor. Its ability to modulate the Wnt/β-catenin pathway makes it a candidate for further research in treating cancers characterized by aberrant activation of this signaling pathway. Additionally, studies suggest that compounds like C-82 could be valuable in addressing fibrotic diseases by inhibiting pathways that lead to excessive tissue remodeling .
The encapsulation of metal atoms within the C₈₂ cage to form metallofullerenes (EMFs) relies critically on optimized catalytic pathways during synthesis. The DC arc-discharge method remains the predominant production technique, where the introduction of metal oxide/graphite composite anodes under helium atmosphere facilitates encapsulation. Catalyst selection directly governs yield; for instance, adding Al–Ni alloy catalysts to graphite rods increases Gd@C₈₂ production efficiency by promoting selective reduction of metallofullerenes over empty cages. This occurs through electron transfer from the alloy to EMFs, leveraging their more positive first reduction potentials (approximately -0.07 V vs. Fc/Fc⁺ for Gd@C₈₂) compared to C₆₀ (-1.06 V) or C₇₀ (-0.97 V) [2] [6]. The catalytic mechanism involves in-situ reduction by atomic hydrogen (generated from NaOH/Al–Ni reactions), forming soluble EMF anions while empty fullerenes remain unreacted in the soot matrix [2]. Recent advances demonstrate ammonia (NH₃) as a gaseous catalyst during arc-discharge, significantly enhancing yields of nitride clusterfullerenes like Sc₃N@C₈₀ by stabilizing charged intermediates through electron transfer from the metallic cluster to the cage [6].
Table 1: Reduction Potentials Governing Metallofullerene Separation
Compound | First Reduction Potential (V vs. Fc/Fc⁺) | Reactivity with Lewis Acids |
---|---|---|
Gd@C₈₂ | -0.07 | High (immediate precipitation) |
La@C₈₂ | ≈ -0.10 | High |
Sc₃N@Iₕ-C₈₀ | -0.35 | Moderate |
C₆₀ | -1.06 | Low (minimal reaction) |
C₇₀ | -0.97 | Low |
Regioselective functionalization of C₈₂ derivatives is governed by the interplay between cage charge distribution, pyramidalization angles, and metal position. Adamantylidene carbene additions to M@C₈₂ (M = La, Y, Sc) occur preferentially at bonds adjacent to the endohedral metal atom due to enhanced local strain and electron density. For La@C₈₂, theoretical analyses using π-orbital axis vector (POAV) pyramidalization angles and Fukui function calculations identify bonds 19 and 23 as having the highest susceptibility, leading to experimentally observed monoadduct isomers [3] [7]. Scandium encapsulation induces exceptional reactivity: Sc@C₂ᵥ(9)-C₈₂ forms four stable adamantylidene adducts (population ratio 40:25:25:10), attributed to greater charge back-donation from the cage to Sc³⁺ and two negatively charged carbons (vs. one in La/Y analogs) [3]. Bis-functionalization strategies exploit this regiocontrol; La@C₈₂ sequentially reacts with 1,2,3,4,5-pentamethylcyclopentadiene (Cp*) and adamantylidene carbene, forming well-defined bis-adducts where addition sites are dictated by charge density and POAV values [7]. Density Functional Theory (DFT) simulations confirm transition states for carbene addition are energetically favored near metal-coordinated hexagons, with energy barriers differing by 5–10 kcal/mol between regioisomers [3].
Table 2: Regioselectivity Patterns in M@C₈₂ Adamantylidene Adducts
Metal | Number of Isomers | Preferred Addition Sites (Bond Labels) | Governing Factor |
---|---|---|---|
La | 2 | 19, 23 | Charge density, POAV strain |
Y | 2 | 19, 23 | Charge density |
Sc | 4 | 19, 23, 8, 14 | Back-donation, dual anionic carbons |
Though Sc₃C₂@C₈₀ possesses an icosahedral C₈₀ cage, insights from C₈₂ EMF synthesis elucidate critical arc-discharge parameters for clusterfullerene formation. Optimizing helium pressure (150–550 Torr), current density (80–120 A), and metal/carbon ratio (≤ 5 at.%) maximizes Sc₃C₂@C₈₀ yield by balancing carbon vaporization and cluster assembly. The "reactive atmosphere" method—using NH₃ or O₂—dramatically enhances yields by stabilizing intermediate anionic fullerene cages through electron transfer from scandium clusters [6]. During arcing, Sc₃C₂ formation follows a bottom-up mechanism where C₂ insertion into pre-formed small fullerenes is facilitated by the electron-donating capacity of the metallic cluster. Charge transfer from Sc₃C₂ (formally Sc³⁺₂Sc²⁺C₂⁶⁻) to the cage generates a stable [Sc₃C₂]⁶⁺@C₈₀⁶⁻ ion pair, kinetically stabilizing the otherwise unfavorable Iₕ-C₈₀ isomer [6]. Recent parametric studies reveal that copper cathode geometry and post-synthesis annealing (400–600°C) further increase Sc₃C₂@C₈₀ purity by etching amorphous carbon and promoting fullerene isomerization [6].
Non-chromatographic methods have emerged as scalable alternatives to HPLC for isolating C₈₂-based EMFs, leveraging their distinct electrochemical and supramolecular properties:
Table 3: Non-Chromatographic Purification Efficiency for C₈₂ EMFs
Method | Target Compound | Purity (%) | Time | Key Advantage |
---|---|---|---|---|
TiCl₄ Complexation | La@C₈₂ | >99 | 10 min | Single-step, scalable |
Al–Ni/THF Reduction | Gd@C₈₂ | 95 | 2–4 hours | Direct fullerenol synthesis |
Supramolecular Encapsulation | Empty C₈₂ | 90 | 24 hours | Regioselective masking for functionalization |
Electrochemical Reduction | Gd@C₈₂ anion | 85 | 1 hour | Solvent-tunable selectivity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7